![molecular formula C12H21NO2S B1470115 2-[1-(Thian-4-yl)piperidin-4-yl]acetic acid CAS No. 1538099-42-1](/img/structure/B1470115.png)
2-[1-(Thian-4-yl)piperidin-4-yl]acetic acid
Overview
Description
2-[1-(Thian-4-yl)piperidin-4-yl]acetic acid, also known as TPA, is an organic compound that has a wide range of applications in the scientific research field. It is a member of the piperidine family, and has been studied extensively for its biochemical and physiological effects.
Scientific Research Applications
Role in Drug Design
Piperidines, including “2-[1-(Thian-4-yl)piperidin-4-yl]acetic acid”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis of Piperidine Derivatives
This compound is involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Biological and Pharmacological Activity
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Inhibition of Soluble Epoxide Hydrolase (sEH)
The pharmacological inhibition of soluble epoxide hydrolase (sEH) has been suggested as a potential therapy for the treatment of pain and inflammatory diseases . “2-[1-(Thian-4-yl)piperidin-4-yl]acetic acid” could potentially be used in this context .
Anti-Inflammatory Activity
A compound similar to “2-[1-(Thian-4-yl)piperidin-4-yl]acetic acid” displayed anti-inflammatory effects with higher effectiveness than the reference sEHI, TPPU . This suggests that “2-[1-(Thian-4-yl)piperidin-4-yl]acetic acid” might also have anti-inflammatory properties.
Antiplasmodial Activity
1, 4-disubstituted piperidines, a category that includes “2-[1-(Thian-4-yl)piperidin-4-yl]acetic acid”, have been evaluated for their antiplasmodial activity . These compounds were determined against cultured chloroquine-sensitive 3D7 and resistant Dd2 strains of P. falciparum by in vitro parasite growth inhibition .
Mechanism of Action
Target of Action
It is known that similar compounds with a piperidine nucleus have been found to interact with various biological targets .
Mode of Action
It is known that similar compounds are used as semi-flexible linkers in protac (proteolysis targeting chimera) development for targeted protein degradation . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
Biochemical Pathways
It is known that similar compounds are used in protac development, which involves the ubiquitin-proteasome system for targeted protein degradation .
Result of Action
Similar compounds used in protac development can lead to targeted protein degradation, which can have various downstream effects depending on the specific proteins being targeted .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[1-(Thian-4-yl)piperidin-4-yl]acetic acid. For instance, it is recommended to ensure adequate ventilation, avoid dust formation, and keep containers tightly closed in a dry, cool, and well-ventilated place . These precautions can help maintain the stability and efficacy of the compound.
properties
IUPAC Name |
2-[1-(thian-4-yl)piperidin-4-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2S/c14-12(15)9-10-1-5-13(6-2-10)11-3-7-16-8-4-11/h10-11H,1-9H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTUGPYLYKHGJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)O)C2CCSCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(Thian-4-yl)piperidin-4-yl]acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.